Cas no 13627-49-1 (2-Methylpyrimidine-4-carboxylic acid)

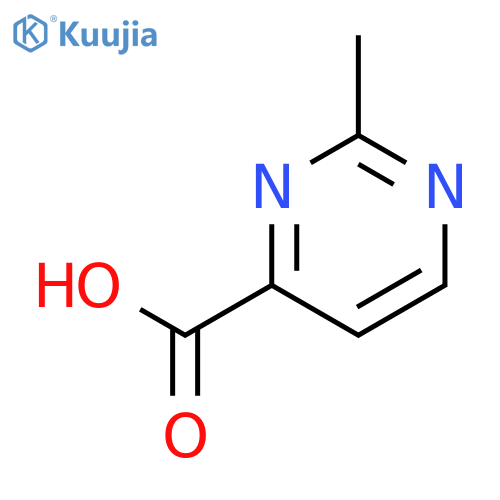

13627-49-1 structure

商品名:2-Methylpyrimidine-4-carboxylic acid

2-Methylpyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methylpyrimidine-4-carboxylic acid

- 2-Methyl-4-pyrimidinecarboxylic acid

- 2-METHYL-PYRIMIDINE-4-CARBOXYLIC ACID

- 4-PyriMidinecarboxylicacid, 2-Methyl-

- 2-methyl-pyrimidine-4-carboxylic aicd

- 2-Methylpyrimidine-4-Carboxylic Acid(WX614004)

- 4-Pyrimidinecarboxylic acid, 2-methyl- (8CI,9CI)

- 2-Methyl-4-pyrimidinecarboxylicacid

- CDBDBWCUGHXFTN-UHFFFAOYSA-N

- BCP26589

- SBB065699

- CM0043

- RP20422

- MCU

- hydro-2-methyl-4-pyrimidinecarboxylic acid

- BB 0259360

- Z489806966

- AB01006763-01

- SY019660

- AM20080269

- 13627-49-1

- FT-0647803

- 2-METHYLPYRIMIDINE-4-CARBOXYLICACID

- SCHEMBL1578942

- J-510097

- SB33035

- F8880-8292

- 2-Methyl-4-pyrimidinecarboxylic acid, AldrichCPR

- CS-W005461

- EN300-45240

- AC-25246

- DTXSID10595513

- AKOS000284298

- BS-13288

- MFCD09834807

- DB-000855

-

- MDL: MFCD09834807

- インチ: 1S/C6H6N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)

- InChIKey: CDBDBWCUGHXFTN-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1C([H])=C([H])N=C(C([H])([H])[H])N=1)=O

計算された属性

- せいみつぶんしりょう: 138.04300

- どういたいしつりょう: 138.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.1

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- PSA: 63.08000

- LogP: 0.48320

2-Methylpyrimidine-4-carboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

2-Methylpyrimidine-4-carboxylic acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Methylpyrimidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-45240-0.05g |

2-methylpyrimidine-4-carboxylic acid |

13627-49-1 | 95% | 0.05g |

$19.0 | 2023-05-02 | |

| Life Chemicals | F8880-8292-2.5g |

2-methylpyrimidine-4-carboxylic acid |

13627-49-1 | 95%+ | 2.5g |

$119.0 | 2023-11-21 | |

| Enamine | EN300-45240-0.1g |

2-methylpyrimidine-4-carboxylic acid |

13627-49-1 | 95% | 0.1g |

$19.0 | 2023-05-02 | |

| TRC | M320923-50mg |

2-Methylpyrimidine-4-carboxylic Acid |

13627-49-1 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM167394-5g |

2-Methylpyrimidine-4-carboxylic acid |

13627-49-1 | 97% | 5g |

$254 | 2023-02-18 | |

| Apollo Scientific | OR914215-1g |

2-Methylpyrimidine-4-carboxylic acid |

13627-49-1 | 98% | 1g |

£88.00 | 2025-02-21 | |

| TRC | M320923-500mg |

2-Methylpyrimidine-4-carboxylic Acid |

13627-49-1 | 500mg |

$ 135.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0984214-10g |

2-Methylpyrimidine-4-carboxylic acid |

13627-49-1 | 95% | 10g |

$450 | 2024-08-02 | |

| abcr | AB305282-250 mg |

2-Methyl-4-pyrimidinecarboxylic acid, 95%; . |

13627-49-1 | 95% | 250MG |

€99.30 | 2023-01-23 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0155-1g |

2-Methyl-pyrimidine-4-carboxylic acid |

13627-49-1 | 97% | 1g |

1679.12CNY | 2021-05-07 |

2-Methylpyrimidine-4-carboxylic acid 関連文献

-

J. R. Lewis Nat. Prod. Rep. 1988 5 351

-

2. The synthesis of trypanocides. Part IV. The attempted preparation of 4-amino-6-(6-amino-1 : 2-dimethylpyrimidinium-4-amino)-1 : 2-dimethylquinolinium di-iodideF. H. S. Curd,D. N. Richardson J. Chem. Soc. 1955 1853

-

Ewa Anna Oprzeska-Zingrebe,Susann Meyer,Alexander Roloff,Hans-J?rg Kunte,Jens Smiatek Phys. Chem. Chem. Phys. 2018 20 25861

13627-49-1 (2-Methylpyrimidine-4-carboxylic acid) 関連製品

- 1060817-57-3(2-(propan-2-yl)pyrimidine-4-carboxylic acid)

- 16490-02-1(Pyrimidine-4,6-dicarboxylic acid)

- 138538-42-8(6-Methylpyrimidine-4-carboxylic acid)

- 31462-59-6(Pyrimidine-4-carboxylic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 624-75-9(Iodoacetonitrile)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13627-49-1)2-Methylpyrimidine-4-carboxylic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):169.0/593.0